molecular formula C10H9NO3S B8813423 7-Acetyl-4-methoxybenzo[d]thiazol-2(3H)-one

7-Acetyl-4-methoxybenzo[d]thiazol-2(3H)-one

Cat. No.: B8813423
M. Wt: 223.25 g/mol
InChI Key: GLXAKGKKKOJERU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Acetyl-4-methoxybenzo[d]thiazol-2(3H)-one is a useful research compound. Its molecular formula is C10H9NO3S and its molecular weight is 223.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H9NO3S

Molecular Weight

223.25 g/mol

IUPAC Name

7-acetyl-4-methoxy-3H-1,3-benzothiazol-2-one

InChI

InChI=1S/C10H9NO3S/c1-5(12)6-3-4-7(14-2)8-9(6)15-10(13)11-8/h3-4H,1-2H3,(H,11,13)

InChI Key

GLXAKGKKKOJERU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C2C(=C(C=C1)OC)NC(=O)S2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 4-methoxy-1,3-benzothiazol-2(3H)-one (DE 3017977 A1) (1.92 g) in dry dichloromethane (50 ml) was cooled to ˜5° C. under nitrogen. Acetyl chloride (1.43 ml) and aluminium chloride (3.43 g) were added in one portion, and stirred for 2 h at RT. The reaction was quenched carefully with water, followed by addition of 2N HCl and dichloromethane. The aqueous layer was extracted with dichloromethane, and the combined organic layers were washed with brine and dried (Na2SO4) and evaporated in vacuo to give the title compound (1.92 g). LCMS RT=2.50 min
Quantity
1.92 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.43 mL
Type
reactant
Reaction Step Two
Quantity
3.43 g
Type
reactant
Reaction Step Two

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